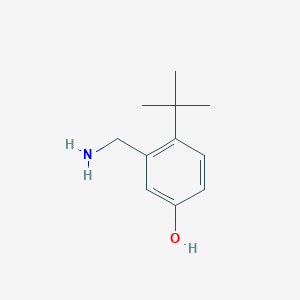

3-(Aminomethyl)-4-tert-butylphenol

Description

3-(Aminomethyl)-4-tert-butylphenol is a phenolic compound featuring a tert-butyl group at the para position and an aminomethyl group at the meta position of the benzene ring.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-(aminomethyl)-4-tert-butylphenol |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)10-5-4-9(13)6-8(10)7-12/h4-6,13H,7,12H2,1-3H3 |

InChI Key |

UGRQLHKWJIHKGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-tert-butylphenol typically involves the following steps:

Starting Material: The synthesis begins with 4-tert-butylphenol.

Formylation: The phenol undergoes formylation to introduce a formyl group at the para position relative to the hydroxyl group.

Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride in the presence of a suitable catalyst.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(Aminomethyl)-4-tert-butylphenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-tert-butylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to a methyl group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Methyl-substituted derivatives.

Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

3-(Aminomethyl)-4-tert-butylphenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-tert-butylphenol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Biological Activity: highlights that 3-(aminomethyl)-quinolin-4-ones exhibit neurotropic properties, suggesting that the aminomethyl group in 3-(Aminomethyl)-4-tert-butylphenol warrants in vivo testing for similar effects .

- Synthetic Utility: The absence of regulatory restrictions on 3-(Aminomethyl)pyridine (per CERCLA) contrasts with its acute toxicity, emphasizing the need for case-specific safety evaluations for aminomethylated phenols .

Q & A

Q. Key Characterization Tools :

- NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and aminomethyl protons (δ ~3.8 ppm, multiplet).

- FT-IR : Confirm N-H stretches (~3300 cm) and phenolic O-H (~3400 cm) .

Basic: How can researchers resolve contradictions in spectroscopic data for 3-(Aminomethyl)-4-tert-butylphenol derivatives?

Answer:

Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- Orthogonal Techniques : Cross-validate NMR data with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., ACD/Labs) .

- Solvent Standardization : Use deuterated solvents consistently (e.g., DMSO-d for polar intermediates) to minimize shifts.

- Impurity Profiling : Perform LC-MS to detect byproducts (e.g., over-alkylated species) and adjust reaction stoichiometry .

Advanced: What computational methods are suitable for predicting the bioactivity of 3-(Aminomethyl)-4-tert-butylphenol analogs?

Answer:

- PASS Online : Predicts biological activity spectra (e.g., neurotropic or antioxidant properties) based on structural descriptors. Validate predictions with in vitro assays (e.g., DPPH radical scavenging for antioxidants) .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize analogs with high binding affinity (< -7 kcal/mol) .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetics (e.g., blood-brain barrier permeability for neuroactive compounds) .

Advanced: How can environmental persistence of 3-(Aminomethyl)-4-tert-butylphenol be evaluated in aquatic systems?

Answer:

- Degradation Studies : Conduct OECD 301B tests (ready biodegradability) under aerobic conditions. Monitor via HPLC-UV for parent compound depletion .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to determine EC values. Compare with structurally similar alkylphenols (e.g., 4-tert-butylphenol, EC ~2.5 mg/L) .

- QSAR Modeling : Apply EPI Suite to estimate bioaccumulation potential (log BCF >3.0 indicates high risk) .

Advanced: What strategies address discrepancies between in silico predictions and experimental neurotropic activity data?

Answer:

- False Positives : Re-evaluate docking parameters (e.g., protonation states, solvation effects) or refine pharmacophore models using Schrödinger Phase .

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites (e.g., N-oxidized derivatives) in in vivo models (e.g., rodent forced swim tests) .

- Dose-Response Refinement : Use Hill slope analysis to assess efficacy thresholds and validate computational IC values .

Basic: What analytical methods are optimal for quantifying 3-(Aminomethyl)-4-tert-butylphenol in complex matrices?

Answer:

- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Calibrate with a linear range of 0.1–100 µg/mL (R >0.99) .

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor m/z fragments corresponding to the tert-butyl group (e.g., m/z 57) .

- Quality Control : Spike recovery tests (85–115%) and matrix-matched calibration to address ion suppression/enhancement .

Advanced: How can the regioselectivity of 3-(Aminomethyl)-4-tert-butylphenol functionalization be controlled?

Answer:

- Directing Groups : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution. For example, Suzuki-Miyaura coupling for aryl halide intermediates .

- Steric Effects : Leverage the tert-butyl group’s bulk to block para-position reactions. Optimize reaction temperature (<60°C) to minimize steric hindrance .

- Computational Guidance : Use DFT calculations (Gaussian 09) to predict transition-state energies for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.